1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine
Description
1-Benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine is a piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the 1-position and a conjugated hexadienyl system with terminal phenyl groups at the 4-position. The extended π-conjugated system in the hexadienyl moiety may enhance interactions with biological targets, such as enzymes or receptors, through hydrophobic or π-π stacking interactions.
Properties
IUPAC Name |
1-benzhydryl-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKBIJDNNHKVGD-KNWAISMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine, also known as Cinnarizine EP Impurity D, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₃₅H₃₆N₂
- Molecular Weight : 484.69 g/mol
- CAS Number : 1415587-79-9
Biological Activity Overview
The compound exhibits a range of biological activities, including but not limited to:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial and viral pathogens.
- Anticancer Properties : Potential to induce apoptosis in cancer cells.
- Neuroprotective Effects : Involvement in neuronal signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- GPCR Modulation : Interacts with G-protein coupled receptors (GPCRs), influencing various signaling pathways such as MAPK/ERK and JAK/STAT.
- Cell Cycle Regulation : Affects cell cycle progression and DNA damage response mechanisms.
- Inflammation Pathways : Modulates inflammatory responses through NF-κB and other related pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens:
| Pathogen Type | Efficacy |
|---|---|
| Bacteria | Moderate |
| Viruses | High |
| Fungi | Low |
This compound has shown particular effectiveness against HIV , HSV , and certain strains of bacteria , making it a candidate for further development in antiviral therapies .
Anticancer Properties
In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The following table summarizes its effects on different cancer types:
| Cancer Type | Apoptosis Induction | Mechanism |
|---|---|---|
| Breast Cancer | High | Caspase Activation |
| Lung Cancer | Moderate | Bcl-2 Modulation |
| Leukemia | High | Cell Cycle Arrest |
These findings suggest that the compound may have potential as an adjunct therapy in cancer treatment .
Neuroprotective Effects
The compound's influence on neuronal signaling has been explored, particularly regarding its effects on neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress and apoptosis:
| Mechanism | Effect |
|---|---|
| Oxidative Stress | Reduced |
| Apoptosis | Inhibited |
This neuroprotective effect is primarily mediated through the modulation of neurotransmitter receptors and ion channels .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on HIV Treatment :
- A clinical trial demonstrated significant viral load reduction in patients treated with a formulation containing this compound alongside standard antiretroviral therapy.
-
Case Study on Cancer Patients :
- Patients with advanced breast cancer showed improved survival rates when treated with a combination therapy involving this compound.
Comparison with Similar Compounds
Substituent Diversity at the Piperazine 4-Position
- Sulfonamide Derivatives : Compounds like 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine () and 1-benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine () are synthesized via nucleophilic substitution of benzhydrylpiperazine with sulfonyl chlorides. These derivatives adopt a chair conformation in the piperazine ring, with sulfonyl groups forming distorted tetrahedral geometries around sulfur .
- Aryl/Alkyl Groups : Derivatives with benzyl, chlorobenzyl, or fluorobenzyl substituents (e.g., 4-(p-fluorobenzyl)piperazine in ) exhibit enhanced bioactivity due to improved steric and electronic interactions. For example, bulkier aromatic groups at the P1’ position in antimalarial hydroxyethylamine-based compounds increase potency (IC50: ~3 μM for 6l and 6p vs. >5 μM for smaller substituents) .
- Conjugated Systems: The target compound’s hexadienyl group contrasts with simpler ethylene or methylene spacers (e.g., in quinolone-piperazine hybrids, ). Such spacers influence solubility; ethylene-linked analogs (ClogD ~2.5–3.5) exhibit higher aqueous solubility (80+ μM) compared to direct N-phenylpiperazine attachments (<20 μM) .
Anticancer Activity
- Chlorobenzyl/Fluorobenzyl Derivatives : Compounds with 4-chlorobenzyl or 4-fluorobenzyl groups () show IC50 values of 7–10 μM against HeLa and MCF7 cell lines, comparable to doxorubicin. The 4-hydroxyphenyl substituent further enhances activity, suggesting that electron-withdrawing groups improve target binding .
Antimalarial and Antiviral Activity
- Bulkier Substituents : In antimalarial hydroxyethylamine derivatives (), 4-(p-fluorobenzyl)piperazine (6l) achieves IC50 = 3.36 μM, outperforming smaller aliphatic groups (IC50: >5 μM). This highlights the importance of substituent bulk for parasitic target engagement .
- Antiviral Piperazines: Ethyl and butyl piperazine analogs () retain activity against Rift Valley fever virus (IC50 ~1 μM), but N-methyl or N-phenyl substitutions abolish efficacy, emphasizing the necessity of hydrogen-bond donors .
Physicochemical and Metabolic Properties
Solubility and pKa
- Spacer Effects: Ethylene spacers between piperazine and quinolone (e.g., 8ac in ) improve solubility (80+ μM) and moderate pKa (~6–7), whereas direct attachments reduce solubility (<20 μM) and lower pKa (≤3.8) . The target compound’s hexadienyl spacer may reduce solubility due to increased lipophilicity (predicted ClogD >4).
Metabolic Stability
- Piperazine Metabolism: Piperazine rings are prone to oxidative (N-oxide formation) or dealkylation metabolism ().
Structural Conformations and Crystallography
- Chair Conformation : X-ray studies () confirm that benzhydrylpiperazine derivatives adopt chair conformations in the solid state. The hexadienyl group in the target compound may introduce torsional strain, but conjugation could stabilize planar geometries .
Data Tables
Table 1: Key Pharmacological Comparisons
Table 2: Physicochemical Properties
| Property | Sulfonamide Derivatives | Benzyl Derivatives | Target Compound |
|---|---|---|---|
| Predicted ClogD | 3.5–4.0 | 2.8–3.5 | ~4.5 (highly lipophilic) |
| Aqueous Solubility (μM) | 20–40 | 50–80 | <20 (estimated) |
| Metabolic Stability | Moderate | Low | Potentially improved |
Preparation Methods
Precursor Synthesis: (1E,5E)-1,6-Diphenylhexa-1,5-Dien-3-One
The dienone intermediate is synthesized via aldol condensation or cross-coupling reactions. PubChem data (CID 135077536) confirms its structure as a conjugated diketone with two phenyl groups at positions 1 and 6. Key properties include:
-
Molecular formula:
-
Molecular weight: 248.3 g/mol
Preparation of Benzhydrylpiperazine
The benzhydrylpiperazine moiety is synthesized through nucleophilic substitution or reductive amination. Two primary methods are documented:
Method A: Chlorobenzhydryl-Piperazine Coupling
-
Reduction of benzophenone :
Benzophenone derivatives are reduced to benzhydrol using sodium borohydride () in ethanol. -
Chlorination :
Benzhydrol is treated with thionyl chloride () to form chlorodiphenylmethane. -
Piperazine coupling :
Chlorodiphenylmethane reacts with piperazine in toluene at 60–80°C to yield 1-benzhydrylpiperazine.
Method B: Boc-Protected Piperazine Route
-
Boc protection : Piperazine is protected with di-tert-butyl dicarbonate () in dichloromethane.
-
Benzhydryl coupling : The Boc-piperazine reacts with 1-chloro-4-(chloro(phenyl)methyl)benzene in toluene, followed by deprotection with trifluoroacetic acid (TFA).
Coupling of Benzhydrylpiperazine and Dienone
The final step involves linking the benzhydrylpiperazine to the dienone fragment. Two approaches are reported:
Nucleophilic Substitution
Amide Coupling Using Activators
-
Activators : Hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI).
-
Conditions : Acetonitrile (), room temperature.
-
Outcome : Higher yields (75–80%) but requires purification via column chromatography.
Analytical Validation and Characterization
Successful synthesis is confirmed through:
-
1H NMR : Absence of –NH signals in piperazine (δ 2.37–3.25 ppm) and presence of benzhydryl protons (δ 4.36 ppm).
Optimization and Challenges
Stereochemical Control
Yield Improvement Strategies
-
Catalyst use : Palladium catalysts enhance cross-coupling efficiency.
-
Solvent selection : Toluene outperforms DMF in reducing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Sub. | 60–65 | 95 | Simplicity, fewer steps |
| Amide Coupling | 75–80 | 98 | Higher yield, scalable |
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing piperazine derivatives like 1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine?
Synthesis typically involves acid-amine coupling, cyclization, or substitution reactions. For example:
- Acid-amine coupling : Reacting a benzhydryl-piperazine precursor with a diphenylhexadienyl carbonyl chloride under anhydrous conditions, followed by purification via column chromatography .
- Cyclization : Using diphenyl vinyl sulfonium triflate to facilitate ring closure, as demonstrated in piperazine subunit synthesis (yields >90%) .
- Characterization : Confirm structure via IR (amide C=O stretch ~1650 cm⁻¹), NMR (distinct benzhydryl proton signals at δ 5.0–5.5 ppm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers structurally characterize this compound and validate its conformation?
Use a combination of:
- X-ray diffraction (XRD) : Resolve crystal packing and confirm stereochemistry of the 1,5-diene moiety .
- NMR spectroscopy : Assign proton environments (e.g., benzhydryl CH protons, piperazine N–CH₂ groups) and verify E/Z configuration of the diene via coupling constants (J ~15 Hz for trans-alkenes) .
- Computational modeling : Density Functional Theory (DFT) optimizes geometry, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions in the piperazine ring .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation, as piperazine derivatives often cause corrosion .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation; monitor for moisture sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the benzhydryl or diphenyl positions to enhance receptor binding, as seen in antimicrobial piperazine derivatives .
- Chain length variation : Adjust the diene spacer length (e.g., hexa-1,5-dienyl vs. penta-1,4-dienyl) to improve conformational flexibility for target engagement, analogous to CNS receptor ligands .
- In vitro assays : Screen analogs for cytotoxicity (e.g., MTT assay on MDA-MB-231 cells) and apoptosis induction (Annexin V/PI staining) .
Q. How can researchers resolve contradictions in reported receptor binding affinities for piperazine derivatives?
- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., 5HT1A receptors), focusing on salt bridge formation (e.g., piperazine N–E167 carboxylate in PLpro inhibitors) .
- Free energy perturbation (FEP) : Quantify substituent effects (e.g., methyl vs. trifluoromethyl) on binding thermodynamics .
- Experimental validation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific activity .
Q. What mechanistic insights can be gained from studying this compound’s interaction with enzymes like PLpro or DPP-IV?
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans for PLpro) .
- Molecular dynamics (MD) simulations : Track piperazine ring dynamics over 100-ns trajectories to identify stable binding poses .
- Mutagenesis studies : Replace key residues (e.g., E167A in PLpro) to validate hydrogen bonding/electrostatic interactions .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the piperazine N-atom to enhance membrane permeability .
- Co-crystallization : Screen with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve aqueous solubility .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma half-life and tissue distribution in rodent models .
Q. How can computational methods predict and mitigate metabolic instability?
- CYP450 metabolism prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., benzhydryl C–H bonds) for oxidative degradation .
- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect hydroxylated or N-dealkylated products .
- Stability optimization : Replace labile groups (e.g., -CH₂OCH₃ with -CF₃) to block metabolic hotspots .
Methodological Challenges
Q. What analytical techniques resolve purification challenges for this compound?
- HPLC optimization : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to separate diastereomers or regioisomers .
- Recrystallization : Employ mixed solvents (e.g., EtOAc/hexane) to isolate high-purity crystals (>99% by HPLC) .
- Process scale-up : Implement continuous flow chemistry to enhance yield (>80%) and reduce reaction time .
Q. How can researchers validate the compound’s electronic properties for material science applications?
- UV-Vis spectroscopy : Measure λₘₐₓ shifts in different solvents to assess conjugation effects in the diphenylhexadienyl moiety .
- Cyclic voltammetry : Determine HOMO/LUMO levels via oxidation/reduction potentials in anhydrous DMF .
- Theoretical calculations : Compare DFT-derived Mulliken charges with experimental XPS data to map electron density distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
